molecular formula C16H23N3O4S B2741626 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 1328690-43-2

1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2741626
CAS No.: 1328690-43-2
M. Wt: 353.44
InChI Key: JWHDJEVMUVTYCQ-UHFFFAOYSA-N
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Description

1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

One pivotal application lies in the elucidation of crystal structures, such as in the study of azimsulfuron, a sulfonylurea herbicide. The investigation revealed the compound's three-dimensional architecture through hydrogen bonds and weak π–π interactions, enhancing our understanding of molecular interactions and stability (Youngeun Jeon et al., 2015).

Hydrogel Formation

Another significant application is in the development of hydrogels. For instance, certain urea compounds have demonstrated the ability to form hydrogels in acidic conditions, with their physical properties tunable by varying the anionic components. This offers potential for creating materials with specific rheological and morphological characteristics (G. Lloyd & J. Steed, 2011).

Catalytic Applications

The oxidative carbonylation of amines to ureas represents a third area of application, showcasing the role of specific urea compounds in synthesizing high-value molecules. This process, facilitated by catalytic systems, underscores the versatility of urea derivatives in chemical synthesis and industrial applications (R. Mancuso et al., 2015).

Synthesis of Complex Molecules

Furthermore, urea derivatives play a critical role in the synthesis of complex molecules, including pharmaceuticals and biomaterials. Studies have highlighted methods for generating glycolurils and their analogues, substances with applications ranging from pharmacology to supramolecular chemistry (A. Kravchenko et al., 2018).

Green Chemistry

Lastly, the synthesis of pyrazole derivatives using urea/thiourea as catalysts demonstrates an eco-friendly approach in chemistry. This method not only emphasizes the importance of green synthesis but also the broad applicability of urea compounds in creating environmentally benign processes and products (Veera Swamy Konkala & P. Dubey, 2017).

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-12-3-4-14(19-7-2-10-24(19,21)22)11-15(12)18-16(20)17-13-5-8-23-9-6-13/h3-4,11,13H,2,5-10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHDJEVMUVTYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.